molecular formula C20H13BBrF10N3O B13900705 2-(3,5-Bis(trifluoromethyl)phenyl)-9-bromo-4,5a,6,10b-tetrahydroindeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-2-ium tetrafluoroborate

2-(3,5-Bis(trifluoromethyl)phenyl)-9-bromo-4,5a,6,10b-tetrahydroindeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-2-ium tetrafluoroborate

Cat. No.: B13900705
M. Wt: 592.0 g/mol
InChI Key: KTIQRKQGDGJFFU-UHFFFAOYSA-N
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Description

2-(3,5-Bis(trifluoromethyl)phenyl)-9-bromo-4,5a,6,10b-tetrahydroindeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-2-ium tetrafluoroborate is a complex organic compound known for its unique structural features and potential applications in various fields of scientific research. This compound is characterized by the presence of multiple functional groups, including trifluoromethyl, bromo, and oxazin-ium, which contribute to its distinct chemical properties.

Preparation Methods

The synthesis of 2-(3,5-Bis(trifluoromethyl)phenyl)-9-bromo-4,5a,6,10b-tetrahydroindeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-2-ium tetrafluoroborate involves several steps. The starting materials typically include 3,5-bis(trifluoromethyl)phenylboronic acid and other reagents. The synthetic route may involve:

    Formation of the indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-2-ium core: This step involves the cyclization of appropriate precursors under specific reaction conditions.

    Introduction of the bromo group: This can be achieved through bromination reactions using bromine or other brominating agents.

    Formation of the tetrafluoroborate salt: This is typically done by reacting the intermediate compound with tetrafluoroboric acid or its salts.

Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

2-(3,5-Bis(trifluoromethyl)phenyl)-9-bromo-4,5a,6,10b-tetrahydroindeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-2-ium tetrafluoroborate undergoes various chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

    Coupling Reactions: The presence of the trifluoromethyl groups allows for coupling reactions with other aromatic compounds.

Common reagents used in these reactions include bromine, tetrafluoroboric acid, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(3,5-Bis(trifluoromethyl)phenyl)-9-bromo-4,5a,6,10b-tetrahydroindeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-2-ium tetrafluoroborate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3,5-Bis(trifluoromethyl)phenyl)-9-bromo-4,5a,6,10b-tetrahydroindeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-2-ium tetrafluoroborate involves its interaction with molecular targets through its functional groups. The trifluoromethyl groups can participate in hydrogen bonding and other interactions, while the bromo group can undergo substitution reactions. The oxazin-ium core may interact with biological molecules, influencing various pathways.

Comparison with Similar Compounds

Similar compounds to 2-(3,5-Bis(trifluoromethyl)phenyl)-9-bromo-4,5a,6,10b-tetrahydroindeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-2-ium tetrafluoroborate include:

These compounds share some structural similarities but differ in their specific functional groups and applications, highlighting the uniqueness of this compound.

Properties

Molecular Formula

C20H13BBrF10N3O

Molecular Weight

592.0 g/mol

IUPAC Name

4-[3,5-bis(trifluoromethyl)phenyl]-14-bromo-8-oxa-4,5-diaza-2-azoniatetracyclo[7.7.0.02,6.011,16]hexadeca-2,5,11(16),12,14-pentaene;tetrafluoroborate

InChI

InChI=1S/C20H13BrF6N3O.BF4/c21-13-2-1-10-3-16-18(15(10)7-13)29-9-30(28-17(29)8-31-16)14-5-11(19(22,23)24)4-12(6-14)20(25,26)27;2-1(3,4)5/h1-2,4-7,9,16,18H,3,8H2;/q+1;-1

InChI Key

KTIQRKQGDGJFFU-UHFFFAOYSA-N

Canonical SMILES

[B-](F)(F)(F)F.C1C2C(C3=C1C=CC(=C3)Br)[N+]4=CN(N=C4CO2)C5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F

Origin of Product

United States

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